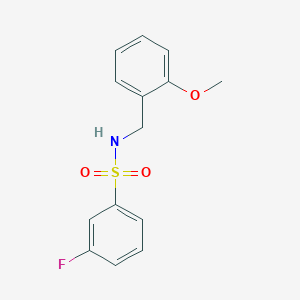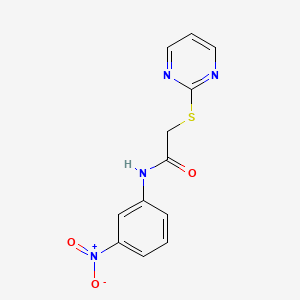
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that features a nitrophenyl group, a pyrimidinylsulfanyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Nitration of Phenylamine: The starting material, phenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitrophenylamine.
Formation of Pyrimidin-2-ylsulfanyl Intermediate: Pyrimidine-2-thiol is synthesized separately through the reaction of pyrimidine with hydrogen sulfide in the presence of a base.
Acylation Reaction: The 3-nitrophenylamine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-nitrophenyl)-2-chloroacetamide.
Substitution Reaction: Finally, the N-(3-nitrophenyl)-2-chloroacetamide is reacted with pyrimidine-2-thiol to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrimidinylsulfanyl group could play a role in binding to metal ions or other cofactors, while the nitrophenyl group could participate in redox reactions.
相似化合物的比较
Similar Compounds
- N-(4-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyrimidin-4-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)propionamide
Uniqueness
N-(3-nitrophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitrophenyl and pyrimidinylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for further modification and application in various fields.
属性
分子式 |
C12H10N4O3S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC 名称 |
N-(3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10N4O3S/c17-11(8-20-12-13-5-2-6-14-12)15-9-3-1-4-10(7-9)16(18)19/h1-7H,8H2,(H,15,17) |
InChI 键 |
MUOWYCIYGXGTEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


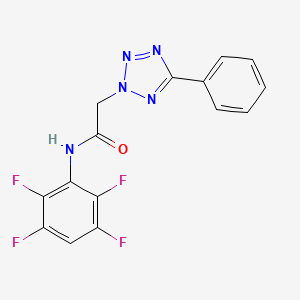
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)
![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B10971558.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)
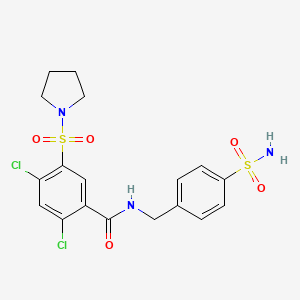

![3-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971581.png)
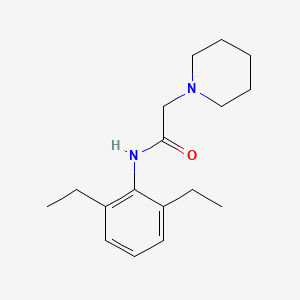
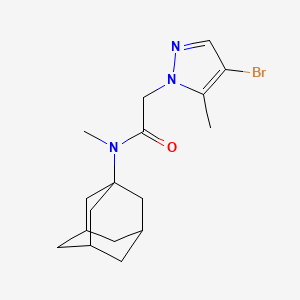
![3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971605.png)
![4-({[(2-Chlorophenyl)carbamoyl]amino}methyl)benzenesulfonamide](/img/structure/B10971613.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)
